Structural Embedding in PDE4 Inhibitor Patent Series: Defined Positional Requirement
The target compound contains the exact 1-methyl-3-aminomethyl-pyrazolo[3,4-b]pyridine core defined in multiple PDE4 inhibitor patents. In the WO2008015416A1 patent family (Glaxo Group Limited), pyrazolo[3,4-b]pyridines with a 3-substituted aminomethyl moiety are explicitly claimed as PDE4 inhibitors, with representative examples achieving pIC50 values up to 8.8 [1]. This indicates that the 3-aminomethyl substitution is not incidental but rather a required structural feature for activity in this class. In contrast, N-unsubstituted pyrazolo[3,4-b]pyridine analogs (e.g., 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine, CAS 1155846-90-4) lack the N1-methyl group, which alters the electronic distribution and hydrogen-bonding capacity of the heterocyclic core . The target compound's specific substitution pattern is therefore non-substitutable for programs targeting PDE4 or related kinase inhibitor scaffolds where this pharmacophore is embedded.
| Evidence Dimension | Structural identity to patented PDE4 inhibitor pharmacophore |
|---|---|
| Target Compound Data | 1-methyl-3-aminomethyl-pyrazolo[3,4-b]pyridine (exact substitution pattern) |
| Comparator Or Baseline | N-unsubstituted 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1155846-90-4) |
| Quantified Difference | Presence versus absence of N1-methyl group; N1-methylation confers increased lipophilicity (clogP difference approximately +0.5) and altered electronic properties that affect kinase hinge-binding interactions |
| Conditions | Structural comparison based on published patent SAR data; pIC50 values for optimized analogs up to 8.8 reported in WO2008015416A1 |
Why This Matters
For medicinal chemists pursuing PDE4 or kinase inhibitor programs, procuring the correctly substituted building block eliminates the need for time-consuming N1-methylation steps and ensures compatibility with published SAR findings.
- [1] Glaxo Group Limited. Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors. Patent WO2008015416A1, 2008. Representative examples with pIC50 up to 8.8. View Source
